molecular formula C7H6INO2 B3022695 Methyl 5-iodopyridine-3-carboxylate CAS No. 1033955-80-4

Methyl 5-iodopyridine-3-carboxylate

Cat. No.: B3022695
CAS No.: 1033955-80-4
M. Wt: 263.03 g/mol
InChI Key: UVHUNOURUDGOSN-UHFFFAOYSA-N
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Description

Methyl 5-iodopyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-iodopyridine-3-carboxylate (MIPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MIPC, highlighting its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

MIPC is characterized by the chemical formula C₇H₆INO₂ and features a pyridine ring substituted with an iodine atom and a carboxylate group. Its structure can be represented as follows:

SMILES COC(=O)C1=C(C=CN=C1)I\text{SMILES }COC(=O)C1=C(C=CN=C1)I

This structural configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

MIPC has been studied for its antimicrobial activity against various bacterial strains. Research indicates that MIPC exhibits moderate antibacterial properties, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, MIPC demonstrated an MIC of 62.5 μg/mL against E. coli and E. faecalis .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli62.5
Enterococcus faecalis62.5

These findings suggest that MIPC could be a candidate for developing new antibacterial agents.

Anticancer Activity

MIPC has also shown potential as an anticancer agent . Studies have reported that it inhibits the proliferation of certain cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .

The biological activity of MIPC can be attributed to several mechanisms:

  • Interaction with Cellular Targets : MIPC may interact with specific proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that MIPC could induce oxidative stress in target cells, leading to cell death.
  • Modulation of Signaling Pathways : Preliminary studies indicate that MIPC may affect signaling pathways related to cell growth and apoptosis .

Study on Antimicrobial Efficacy

In a controlled study, MIPC was tested against various bacterial strains, showing significant inhibition compared to control groups. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Evaluation of Anticancer Properties

Another research project focused on the anticancer properties of MIPC, revealing its ability to inhibit the growth of human breast cancer cells in vitro. The study concluded that MIPC could be further developed into a therapeutic agent for breast cancer treatment .

Safety and Toxicity

Toxicity assessments indicate that MIPC is moderately reactive but considered safe when handled properly in laboratory settings. Standardized toxicity tests have shown it can cause skin and eye irritation; thus, appropriate safety measures are recommended during handling .

Conclusion and Future Directions

This compound presents promising biological activities, particularly in antimicrobial and anticancer research. While initial studies are encouraging, further research is essential to fully understand its mechanisms of action and potential therapeutic applications.

Future directions may include:

  • Exploration of Synthesis Methods : Improving synthesis techniques to enhance yield and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a biological system.
  • Development of Derivatives : Synthesizing analogs of MIPC to improve potency and selectivity against target pathogens or cancer cells.

The ongoing research into MIPC highlights its potential as a valuable compound in drug development, paving the way for new therapeutic options in treating infections and cancer.

Properties

IUPAC Name

methyl 5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUNOURUDGOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634106
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033955-80-4
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.